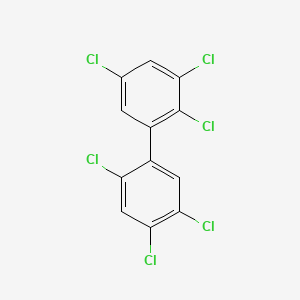

2,2',3,4',5,5'-Hexachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)11(17)2-5)6-3-9(15)10(16)4-8(6)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHCQAQLTCQFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074158 |

Source

|

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-16-8 |

Source

|

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EZ9BWE16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2',3,4',5,5'-Hexachlorobiphenyl (PCB-138)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, toxicokinetics, and analytical methodologies for 2,2',3,4',5,5'-Hexachlorobiphenyl, commonly known as PCB-138. As one of the most prevalent and persistent non-dioxin-like polychlorinated biphenyl (PCB) congeners found in environmental and biological matrices, a thorough understanding of its behavior is critical for researchers in toxicology, environmental science, and drug development.[1] This document consolidates current scientific knowledge, detailing the molecular mechanisms of its toxicity, its metabolic fate, and validated protocols for its accurate quantification. The guide is structured to provide both foundational knowledge and practical, field-proven insights for scientists and professionals engaged in the study of persistent organic pollutants (POPs).

Molecular Identity and Physicochemical Properties

This compound is a synthetic organochlorine compound belonging to the hexachlorobiphenyl homolog group, which comprises 209 distinct congeners.[2] Its structure, characterized by chlorine substitution at the 2,2',3,4',5,5' positions on the biphenyl backbone, confers significant chemical stability and lipophilicity. The di-ortho chlorine substitution (at positions 2 and 2') forces a non-planar conformation, which is a critical determinant of its toxicological profile, distinguishing it from the planar, "dioxin-like" PCBs.[3]

The IUPAC name for this congener is 1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene.[4] Its persistence in the environment and high potential for bioaccumulation are direct consequences of its physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene | [4] |

| CAS Number | 35065-28-2 | [5] |

| Molecular Formula | C₁₂H₄Cl₆ | [4] |

| Molecular Weight | 360.88 g/mol | [6] |

| Melting Point | 78.5 - 80 °C | [6] |

| Water Solubility | 7.29 µg/L (20 °C) | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.78 - 7.2 | [7] |

| Vapor Pressure (25 °C) | 4.0 x 10⁻⁶ mm Hg | [6] |

These properties underscore the compound's hydrophobicity (high Log Kₒw) and resistance to aqueous degradation (low water solubility), facilitating its sequestration in adipose tissues of living organisms and its persistence in environmental compartments like soil and sediment.[2]

Laboratory-Scale Synthesis

The industrial production of PCBs via direct chlorination of biphenyl results in complex mixtures (e.g., Aroclors) and is unsuitable for producing a single, pure congener. For research and toxicological studies, regioselective synthesis is required. While the Ullmann reaction is a classic method for creating symmetrical biaryls, it is inefficient for asymmetrical congeners like PCB-138. The palladium-catalyzed Suzuki cross-coupling reaction is a more effective and widely adopted method for the synthesis of specific, unsymmetrical PCB congeners.[8][9]

Experimental Protocol: Suzuki Cross-Coupling for Asymmetrical PCBs

This protocol is a representative, self-validating procedure adapted from established methods for PCB synthesis.[8][9] The core principle is the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For PCB-138, this would involve reacting a trichlorophenylboronic acid with a trichlorobromobenzene.

Materials:

-

(2,3,5-trichlorophenyl)boronic acid

-

1-bromo-2,4,5-trichlorobenzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Toluene, Ethanol, and Degassed Deionized Water

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and under a continuous stream of inert gas (N₂ or Ar), combine (2,3,5-trichlorophenyl)boronic acid (1.0 eq), 1-bromo-2,4,5-trichlorobenzene (1.1 eq), and sodium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. The use of an inert atmosphere is critical as Pd(0) catalysts are sensitive to oxygen.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio). The aqueous phase is necessary for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.

-

Work-up and Extraction: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield pure this compound.

-

Validation: The identity and purity of the final product must be confirmed. This is a self-validating step.

-

GC-MS: Confirm the molecular weight (m/z 360, with the characteristic isotopic pattern for 6 chlorine atoms) and purity (>99%).

-

¹H and ¹³C NMR: Confirm the chemical structure by analyzing the shifts and coupling constants, which should match reference spectra for PCB-138.

-

Logical Flow of Synthesis

The diagram below illustrates the key stages of the Suzuki coupling reaction for PCB-138 synthesis.

Toxicokinetics and Metabolism

The toxicokinetics of PCB-138 are governed by its high lipophilicity and resistance to metabolic degradation. Following absorption via oral, dermal, or inhalation routes, it preferentially distributes to and is stored in adipose tissue and other lipid-rich compartments.[10] Its elimination from the body is slow, with a long biological half-life, making it a bioaccumulative compound.[7]

Metabolism is the rate-limiting step in the elimination of PCBs and occurs primarily in the liver via the cytochrome P450 (CYP) monooxygenase system.[10][11]

Metabolic Pathway of PCB-138

-

Phase I Metabolism (Hydroxylation): The initial and most critical step is the oxidation of the PCB molecule to form hydroxylated metabolites (OH-PCBs).[12] For ortho-substituted, non-dioxin-like PCBs such as PCB-138, this process is primarily catalyzed by CYP2B family enzymes (e.g., CYP2B6 in humans) and CYP2A6.[13][14] The hydroxylation can occur at different positions on the biphenyl rings, leading to various isomers such as 3'-OH-PCB 138 and 6-OH-PCB 138.[12] This reaction proceeds through the formation of a highly reactive arene oxide intermediate or via direct hydroxyl insertion.[11]

-

Phase II Metabolism (Conjugation): The newly formed hydroxyl group provides a site for conjugation reactions. The OH-PCBs can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[11][15][16] These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion in urine and bile.[10]

It is crucial to note that the metabolites themselves are not merely inert excretion products. OH-PCBs have been shown to possess significant biological activity, sometimes greater than the parent compound, including endocrine-disrupting effects and the ability to bind to transport proteins like transthyretin.[12][17]

Sources

- 1. 5. SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of polychlorinated biphenyls on comorbidity and potential mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ewg.org [ewg.org]

- 6. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pcb 138 | C12H4Cl6 | CID 37035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Serum levels of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) in relation to markers of reproductive function in young males from the general Swedish population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polychlorinated Biphenyls (PCBs) | CASRN 1336-36-3 | DTXSID5024267 | IRIS | US EPA, ORD [iris.epa.gov]

- 12. 2,2',3,4,4',5-Hexachlorobiphenyl | C12H4Cl6 | CID 37250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. EXTOXNET PIP - HEXACHLOROBENZENE [extoxnet.orst.edu]

- 17. stacks.cdc.gov [stacks.cdc.gov]

Technical Monograph: PCB 146 (2,2',3,5,5',6-Hexachlorobiphenyl)

The following technical guide provides an in-depth analysis of PCB 146, synthesized for researchers and drug development professionals. It prioritizes structural causality, toxicological mechanisms, and validated analytical protocols.

Classification, Physicochemical Identity, and Toxicological Mechanisms

Executive Summary

Polychlorinated Biphenyl-146 (PCB 146) is a hexachlorinated congener of significant environmental and toxicological interest. Unlike the "dioxin-like" PCBs (which bind the Aryl Hydrocarbon Receptor), PCB 146 is a Non-Dioxin-Like (NDL) congener. Its toxicity is mediated primarily through intracellular calcium signaling dysregulation and Ryanodine Receptor (RyR) sensitization, mechanisms relevant to neurodevelopmental toxicity. This guide defines its structural identity, explains the symmetry-based rationale for its achirality, and details the gold-standard analytical protocol (EPA Method 1668C).

Structural Identity & Nomenclature

Accurate identification of PCB 146 requires reconciling its IUPAC nomenclature with its Ballschmiter & Zell (BZ) numbering.

Nomenclature Data

| Parameter | Value |

| IUPAC Name | 2,2',3,5,5',6-Hexachlorobiphenyl |

| BZ Number | 146 |

| CAS Registry Number | 51908-16-8 |

| Molecular Formula | |

| Molecular Weight | 360.88 g/mol |

| Chlorine Substitution | Hexa-substituted (3 ortho, 1 meta, 2 para relative to bridge) |

Structural Configuration

The molecule consists of two phenyl rings connected by a C-C single bond.

-

Ring A (Phenyl 1): Substituted at positions 2, 3, 5, 6.

-

Ring B (Phenyl 2): Substituted at positions 2', 5'.

Ortho-Substitution: PCB 146 possesses three chlorine atoms in the ortho positions (2, 6, and 2'). These bulky substituents create significant steric hindrance, preventing the two phenyl rings from adopting a coplanar configuration. This non-planarity is the defining feature that dictates its classification as an NDL-PCB.

Physicochemical Properties & Chirality Analysis

A critical distinction in advanced PCB research is the chirality of atropisomers. While many tri- and tetra-ortho PCBs are chiral, PCB 146 presents a unique case of symmetry.

The Chirality Exception

Although PCB 146 has three ortho-chlorines (which typically restrict rotation enough to isolate atropisomers), it is achiral .

-

Mechanism: For a biphenyl to be chiral, both rings must be asymmetrically substituted relative to the pivot bond axis.[1]

-

Analysis of PCB 146:

-

Ring B (2,5-dichloro): Asymmetric.

-

Ring A (2,3,5,6-tetrachloro): Symmetric.[2] A plane of symmetry passes through the C1-C4 axis of this ring.

-

Environmental Persistence[1][7]

-

Lipophilicity: High

(Log -

Half-Life: Estimated at 5–15 years in humans. The 2,3,5,6-substitution pattern hinders metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2B and CYP1A), contributing to its persistence relative to lower-chlorinated congeners.

Congener Classification & Toxicology

Understanding the distinction between Dioxin-Like (DL) and Non-Dioxin-Like (NDL) pathways is essential for toxicological assessment.

Classification Logic

PCB 146 is classified as Non-Dioxin-Like (NDL) .

-

Structural Basis: The three ortho-chlorines force the rings into a twisted conformation (dihedral angle approx. 70–90°).

-

Receptor Affinity: The twisted structure prevents the molecule from fitting into the planar binding pocket of the Aryl Hydrocarbon Receptor (AhR) . Consequently, PCB 146 exhibits negligible TEQ (Toxic Equivalency Quotient) relative to 2,3,7,8-TCDD.

Mechanism of Action: Ryanodine Receptor (RyR) Sensitization

In the absence of AhR binding, PCB 146 exerts toxicity via signal transduction pathways, specifically neurotoxicity.

-

Target: Ryanodine Receptors (RyR1 and RyR2), which are

release channels in the sarcoplasmic/endoplasmic reticulum. -

Mechanism: PCB 146 stabilizes the RyR channel in an "open" sub-conductance state.

-

Outcome: Uncontrolled leakage of intracellular

stores. This leads to altered dendritic growth, synaptic plasticity deficits, and potential neurodevelopmental disorders.

Pathway Visualization

The following diagram illustrates the divergent toxicological pathways between DL and NDL congeners.

Caption: Divergence of PCB toxicity based on ortho-substitution. PCB 146 follows the red path (Non-Planar) leading to RyR-mediated neurotoxicity.

Analytical Methodology: EPA Method 1668C

For rigorous quantification of PCB 146 in biological or environmental matrices, EPA Method 1668C (Isotope Dilution HRGC/HRMS) is the mandatory standard to ensure data integrity and separation from co-eluting congeners.

Principle

This method utilizes High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS). Crucially, it employs isotope dilution , where a

Validated Protocol Steps

-

Sample Preparation & Spiking:

-

Homogenize sample (tissue/sediment).

-

Spike with

-PCB 146 (Labeled Compound). -

Rationale: Acts as an internal standard for quantification and recovery correction.

-

-

Extraction:

-

Solid Samples: Soxhlet extraction (Dean-Stark) with Toluene or SDS (Soxhlet/Dean-Stark).

-

Aqueous Samples: Solid Phase Extraction (SPE) or Separatory Funnel extraction with Methylene Chloride.

-

-

Cleanup (Interference Removal):

-

Acid/Base Wash: Stratified silica gel column (Sulfuric acid/Sodium hydroxide) to degrade lipids and labile interferences.

-

Gel Permeation Chromatography (GPC): Removes high molecular weight biological macromolecules.

-

Florisil Chromatography: Separates PCBs from polar compounds.

-

-

Instrumental Analysis (HRGC/HRMS):

-

Column: SPB-Octyl or DB-1 (Capillary column capable of resolving PCB 146 from PCB 161 or other co-eluters).

-

MS Parameters: Selected Ion Monitoring (SIM) at exact masses for

and -

Quantification: Calculate concentration using the Relative Response Factor (RRF) of native PCB 146 vs.

-PCB 146.

-

Analytical Workflow Diagram

Caption: Validated workflow for EPA Method 1668C, emphasizing the isotope dilution step for precision.

References

-

IUPAC & Nomenclature

-

Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31. Link

-

-

Chirality & Structure

-

Lehmler, H. J., et al. (2010). Chiral polychlorinated biphenyls: absorption, metabolism and excretion. Journal of Environmental Science and Health, Part C, 28(4), 235-258. (Clarifies criteria for chirality in PCBs). Link

-

-

Toxicology (RyR Mechanism)

-

Pessah, I. N., et al. (2010). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Pharmacology & Therapeutics, 125(2), 260–285. Link

-

-

Analytical Method

-

U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, DC. Link

-

-

Human Half-Lives

-

Ritter, R., et al. (2011). Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom. Environmental Health Perspectives, 119(2), 225–231. Link

-

Sources

Technical Guide: Atropisomerism and Chemodynamics of PCB 146

This is an in-depth technical guide regarding the atropisomerism, chirality, and analytical behavior of PCB 146.

Executive Summary

Polychlorinated biphenyl (PCB) 146 (2,2',3,4',5,5'-hexachlorobiphenyl) represents a distinct class of "threshold" atropisomers within the persistent organic pollutant (POP) family.[1] Unlike the widely studied tri-ortho chiral congeners (e.g., PCB 95, 132, 149) which exhibit high rotational barriers and stable enantiomeric fractions (EF) in biota, PCB 146 possesses a di-ortho substitution pattern.[1] This structural configuration creates a rotational energy barrier that exists at the limit of stability, presenting unique challenges in both environmental chemodynamics and analytical separation.[1]

This guide details the molecular mechanics of PCB 146 chirality, the thermodynamic limitations of its enantiomeric separation, and the protocols required to assess its behavior in biological systems.[1]

Part 1: Molecular Mechanics of Atropisomerism[1]

Structural Basis of Chirality

PCB 146 is an axially chiral molecule belonging to the hexachlorobiphenyl homolog group. Its chirality arises not from a stereogenic center, but from atropisomerism —restricted rotation around the C1–C1' pivot bond connecting the two phenyl rings.[1]

-

IUPAC Name: this compound[1]

-

Symmetry:

(Asymmetric). The substitution pattern on Ring A (2,3,5-Cl) differs from Ring B (2,4,5-Cl), and the molecule lacks a plane of symmetry (

The Rotational Barrier and "Di-Ortho" Instability

The stability of PCB atropisomers is dictated by the number and size of substituents at the ortho positions (2, 2', 6, 6').[1]

-

Stable Atropisomers (Class I): Typically require 3 or 4 ortho-chlorines (e.g., PCB 136, PCB 149).[1] The steric clash between Chlorine and Chlorine (Cl

Cl) prevents rotation at physiological temperatures. -

PCB 146 Configuration: PCB 146 has only two ortho-chlorines (2, 2').[1] The remaining ortho positions are hydrogens (6, 6').[1]

-

Steric Interaction: The rotation involves passing a 2-Cl group past a 6'-H group. While Cl

H repulsion is significant, it is energetically lower than Cl -

Thermodynamic Consequence: The rotational energy barrier (

) for di-ortho PCBs typically ranges between 70–85 kJ/mol .

-

Implication: PCB 146 is a "labile" atropisomer. While it may maintain chirality at ambient temperatures for short periods, it is prone to racemization at physiological temperatures (37°C) over long durations and racemizes rapidly at the elevated temperatures required for Gas Chromatography (>150°C).[1]

Part 2: Analytical Methodology (Chiral GC)

Analyzing PCB 146 presents a specific paradox: Separation requires a chiral column (low thermal stability), but elution of a hexa-CB requires high temperatures. [1]

Protocol: High-Resolution Chiral GC-MS

To analyze PCB 146, one must prevent on-column racemization. Standard achiral methods (e.g., EPA 1668) cannot distinguish enantiomers.[1]

Instrument Platform: Agilent 7890B GC / 5977B MSD (or equivalent High-Resolution Magnetic Sector MS).

Step 1: Sample Preparation (Non-Destructive)[1]

-

Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet with Dichloromethane:Hexane (1:1).

-

Cleanup: Acidified silica gel (44% H2SO4) is permissible. Avoid activated carbon if possible, as planar fractionation is not the goal and recovery of ortho-PCBs can be affected.[1]

-

Sulfur Removal: Activated copper or TBA-sulfite treatment is mandatory to prevent MS interference.

Step 2: Chiral Stationary Phase Selection

Standard phases (DB-5, DB-XLB) are achiral.

-

Recommended Column: Chirasil-Dex (Permethylated

-cyclodextrin chemically bonded to dimethylpolysiloxane). -

Alternative: Supelco

-DEX 120. -

Dimensions: 30 m

0.25 mm ID

Step 3: Optimized Thermal Gradient (The "Cold" Method)

To minimize racemization of PCB 146 during analysis, the elution temperature must be kept as low as possible, even if it extends run time.[1]

| Parameter | Setting | Rationale |

| Injector | PTV (Programmed Temp Vaporizer) | Cold injection (60°C) prevents thermal shock/racemization at the inlet. |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Higher flow elutes the heavy congener faster at lower T. |

| Oven Ramp | 60°C (1 min) | Slow ramp in the elution window maximizes resolution. |

| Transfer Line | 250°C | Must be hot enough to prevent condensation but minimized. |

| Ion Source | EI (70 eV), SIM Mode | Monitor m/z 360, 362, 358 (Molecular Ion Cluster).[1] |

Data Interpretation: Enantiomeric Fraction (EF)

If separation is achieved, the Enantiomeric Fraction is calculated to determine biological processing.[1]

-

EF = 0.50: Racemic (Abiotic source or rapid racemization).

-

EF

0.50: Enantioselective biological metabolism (indicates the molecule survived in the organism without racemizing).

Critical Note: Due to the low barrier of PCB 146, finding EF

Part 3: Toxicology & Mechanism of Action[1]

Enantioselective Toxicity

While often treated as a racemate, the enantiomers of chiral PCBs exhibit distinct binding affinities.[1]

-

Ryanodine Receptor (RyR) Sensitization: Ortho-substituted PCBs (non-coplanar) are potent neurotoxicants. They sensitize RyR channels in the brain, altering Ca

signaling.[1] Research suggests specific enantiomers of chiral PCBs bind more tightly to RyR, though PCB 146's rapid rotation may average this effect in vivo.[1] -

Cytochrome P450 Metabolism: CYP2B and CYP3A enzymes metabolize PCBs enantioselectively. If PCB 146 is metabolized faster than it racemizes, an EF deviation will occur.[1]

Environmental Fate Workflow

The following diagram illustrates the fate of PCB 146 from release to analysis.

References

-

Lehmler, H. J., et al. (2010).[1] Chiral polychlorinated biphenyl transport, metabolism, and distribution: a review. Environmental Science & Technology.[2] Link[1]

-

Wong, C. S., et al. (2001).[1] Enantiomeric composition of chiral polychlorinated biphenyl atropisomers in aquatic and riparian biota. Environmental Science & Technology.[2] Link[1]

-

Haglund, P. (1996).[1] Isolation and characterization of polychlorinated biphenyl (PCB) atropisomers. Chemosphere.[3][4] Link[1]

-

Warner, N. A., et al. (2009).[1] Enantiomeric fractions of chiral polychlorinated biphenyls in human blood and their correlation with age and dietary habits. Environmental Science & Technology.[2] Link[1]

-

US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1]Link[1]

Sources

Technical Whitepaper: PCB 146 (2,2',3,5,5',6-Hexachlorobiphenyl)

Topic: Environmental Persistence, Pharmacokinetics, and Analytical Profiling of PCB 146 Content Type: Technical Whitepaper Audience: Research Scientists, Toxicologists, and Environmental Health Professionals

Executive Summary

PCB 146 is a di-ortho-substituted hexachlorobiphenyl congener that exhibits significant environmental persistence and bioaccumulation potential. Unlike planar, dioxin-like PCBs, PCB 146 possesses a non-coplanar molecular geometry due to steric hindrance from its three ortho-chlorine atoms. This structural feature dictates its resistance to metabolism, its specific interaction with Cytochrome P450 enzymes (CYP2B/3A phenotyping), and its existence as stable atropisomers. This guide synthesizes the physicochemical determinants of its half-life, its metabolic fate, and the enantioselective analytical protocols required for its accurate quantification.

Molecular Architecture & Physicochemical Determinants

The persistence of PCB 146 is fundamentally encoded in its chlorine substitution pattern. The lack of adjacent unsubstituted carbon atoms on one of the phenyl rings significantly retards metabolic degradation.

Structural Identity

-

IUPAC Name: 2,2',3,5,5',6-Hexachlorobiphenyl

-

Molecular Formula: C₁₂H₄Cl₆

-

CAS Registry Number: 35065-28-2

-

Chlorine Substitution:

-

Ring A: 2, 3, 5 (Meta-stable, isolated hydrogens at 4 and 6)

-

Ring B: 2, 5, 6 (Adjacent hydrogens at 3, 4 allow for potential arene oxide formation)

-

-

Chirality: Due to the three ortho-chlorines (2, 2', 6) creating a high rotational energy barrier, PCB 146 exists as two stable atropisomers (enantiomers). This allows for Enantiomeric Fraction (EF) analysis to distinguish between "fresh" (racemic) and "aged" (biologically processed) contamination.

Physicochemical Properties

The high octanol-water partition coefficient (Log Kow) drives the partitioning of PCB 146 into organic carbon in soil and lipid reservoirs in biota.

| Property | Value | Reference |

| Log Kow | 7.21 | Hawker & Connell (1988) |

| Water Solubility | ~1.0 x 10⁻³ mg/L | Estimated based on Log Kow |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa (25°C) | Falcone et al. (1983) |

| Henry’s Law Constant | ~4.5 Pa·m³/mol | Indicates volatility from water bodies |

Environmental Persistence & Half-Life[1][2]

PCB 146 exhibits "multimedia" persistence. Its half-life (

Environmental Half-Life Data

| Matrix | Estimated | Mechanism of Loss |

| Atmosphere | 8 – 15 Days | Reaction with OH radicals; limited by low vapor pressure. |

| Surface Water | > 1 Year | Partitioning to suspended solids; volatilization. |

| Soil | 6 – 12 Years | Highly resistant to aerobic degradation; binds tightly to organic matter. |

| Sediment | > 20 Years | Anaerobic dechlorination is the primary pathway but is kinetically slow for di-ortho congeners. |

Environmental Fate Pathway

The following diagram illustrates the transport and sink mechanisms for PCB 146.

Figure 1: Environmental fate and transport vectors for PCB 146, highlighting the sediment sink and bioaccumulation pathways.[1]

Bioaccumulation & Human Pharmacokinetics[2]

Unlike PCB 153, which is virtually recalcitrant to metabolism, PCB 146 possesses a vicinal hydrogen pair at the 3',4' position on one ring. This structural vulnerability allows for slow metabolic oxidation, resulting in a shorter intrinsic half-life compared to the most persistent congeners, yet it remains significantly bioaccumulative.

Metabolic Mechanisms

-

Enzyme Specificity: As a di-ortho congener (non-planar), PCB 146 does not bind well to the Ah Receptor (AhR) and is a poor inducer of CYP1A1. Instead, it is metabolized primarily by CYP2B and CYP3A subfamilies (PB-type inducers).

-

Pathway: The primary route is the formation of an arene oxide at the 3,4-position, leading to hydroxylated metabolites (OH-PCBs) or methylsulfonyl-PCBs (MeSO₂-PCBs).

Human Elimination Half-Life

Based on longitudinal biomonitoring data (Ritter et al., 2011) and structural comparisons:

-

Intrinsic Human

: 5 – 10 Years-

Note: This is distinct from the "apparent" half-life, which is often longer due to continuous background exposure. PCB 146 is eliminated faster than PCB 153 (

~14.4 years) due to the metabolizable 3,4-position, but slower than lower-chlorinated congeners.

-

Metabolic Workflow Diagram

Figure 2: Metabolic activation and detoxification pathways for PCB 146 in mammalian systems.

Analytical Protocols: Enantioselective Analysis

To accurately study PCB 146, researchers must employ high-resolution gas chromatography (HRGC) capable of chiral separation. Standard non-polar columns (e.g., DB-5) will co-elute PCB 146 with other congeners (often PCB 138 or 153) and cannot resolve atropisomers.

Validated Protocol Steps

-

Extraction: Soxhlet extraction (soil/sediment) or Liquid-Liquid Extraction (blood/serum) using Hexane:Acetone (1:1).

-

Cleanup (Critical):

-

Acid Digestion: H₂SO₄ treatment to remove lipids.

-

Fractionation: Florisil or Alumina column chromatography. PCB 146 elutes in the non-polar fraction (Hexane).

-

-

Instrumental Analysis:

-

Detector: High-Resolution Mass Spectrometry (HRMS) in SIM mode (Select Ion Monitoring) or micro-ECD.

-

Chiral Column: Permethylated

-cyclodextrin (e.g., Chirasil-Dex, BGB-172). -

Oven Program: Slow ramp (1-2°C/min) through the 180°C–220°C range is required to resolve the enantiomers (

and

-

Analytical Workflow Diagram

Figure 3: Step-by-step analytical workflow for the enantioselective quantification of PCB 146.

References

-

Ritter, R., et al. (2011). Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom.[2] Environmental Health Perspectives.[2] [Link]

-

Hawker, D. W., & Connell, D. W. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners.[1] Environmental Science & Technology.[1] [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

Leach, R. W., et al. (1999). Enantiomer fractions of polychlorinated biphenyls in sediment and fish from the Hudson River. Environmental Toxicology and Chemistry. [Link]

Sources

Technical Guide: PCB 146 Bioaccumulation Factors in Aquatic Food Webs

Part 1: Executive Summary & Translational Context

Polychlorinated Biphenyl-146 (PCB 146) is a hexa-chlorinated congener (

For professionals in drug development, the study of PCB 146 offers a "mirror image" of pharmacokinetics. While drug design aims to optimize ADME (Absorption, Distribution, Metabolism, Excretion) for therapeutic effect and clearance, PCB 146 represents "failed clearance" in the extreme—a lipophilic compound with high Volume of Distribution (

Part 2: Physicochemical Determinants[1][2]

The bioaccumulation potential of PCB 146 is governed by its thermodynamic partitioning properties and steric configuration.

Structural Configuration

-

IUPAC Name:

-hexachlorobiphenyl -

Formula:

-

Stereochemistry: The presence of three chlorine atoms in the ortho positions (

) creates significant steric hindrance, preventing the two phenyl rings from assuming a coplanar orientation. This reduces its affinity for the Aryl Hydrocarbon Receptor (AhR), classifying it as a non-dioxin-like (NDL) PCB.

Key Physicochemical Parameters

The driving force for aquatic bioaccumulation is the hydrophobicity of the molecule, quantified by the Octanol-Water Partition Coefficient (

| Parameter | Value / Range | Significance |

| Log | 6.8 – 7.2 | Indicates extreme lipophilicity; predicts high partitioning into biological membranes and adipose tissue. |

| Water Solubility | ~0.001 mg/L | Negligible solubility drives the compound from the water column into sediment and biota. |

| Henry’s Law Constant | ~2.5 | Facilitates volatilization but also partitioning into air-water interfaces. |

| Metabolic Susceptibility | Low | The |

Part 3: Bioaccumulation Dynamics & Trophic Magnification[1]

BAF vs. BCF

It is critical to distinguish between Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF) when analyzing field data.[4]

-

BCF (Lab-based): Uptake from water only (respiratory/dermal).

-

Equation:

-

-

BAF (Field-based): Uptake from all routes, including diet and sediment ingestion.

-

Equation:

(at steady state)

-

For PCB 146, BAF >> BCF . This discrepancy is driven by biomagnification , where dietary intake exceeds the organism's ability to eliminate the compound.

Trophic Magnification Factors (TMF)

The TMF represents the average increase in lipid-normalized concentration per trophic level.

-

Typical TMF for PCB 146:

-

Mechanism: As biomass is consumed and metabolized for energy, the recalcitrant PCB 146 remains, effectively concentrating in the predator's lipid stores.

Visualizing the Pathway

The following diagram illustrates the fugacity-driven flow of PCB 146 through the aquatic web.

Figure 1: Conceptual model of PCB 146 flux.[3][5][6] Note the shift from passive partitioning (Water/Sediment) to active dietary accumulation (Fish).

Part 4: Analytical Methodologies (Protocol)

To accurately measure BAF, precise quantification of PCB 146 in tissue is required. The gold standard is EPA Method 1668C (Isotope Dilution HRGC/HRMS).

Pre-requisites

-

Internal Standards:

-labeled PCB 146 (spike prior to extraction). -

Matrix: Fish tissue (fillet or whole body), homogenized.

Step-by-Step Workflow

Step 1: Sample Preparation & Homogenization

-

Cryogenic grinding of tissue is recommended to prevent thermal degradation and loss of volatiles, although PCB 146 is relatively stable.

-

Critical Control Point: Mix sample with anhydrous sodium sulfate (

) to dry the tissue, creating a free-flowing powder.

Step 2: Soxhlet Extraction

-

Solvent: Methylene Chloride:Hexane (1:1) or Toluene.

-

Duration: 16–24 hours.

-

Rationale: Exhaustive extraction is necessary to release PCBs trapped in the lipid matrix.

Step 3: Lipid Determination (Gravimetric)

-

Extract a split of the solvent. Evaporate to dryness. Weigh the residue.

-

Why? All PCB concentrations must be lipid-normalized (

lipid) to calculate accurate TMFs.

Step 4: Cleanup (The "Gauntlet")

-

Acid/Base Silica: Removes lipids and oxidizable interferences.

-

Florisil Column: Separates PCBs from polar interferences.

-

Gel Permeation Chromatography (GPC): Removes high molecular weight biological macromolecules.

Step 5: HRGC/HRMS Analysis

-

Column: SPB-Octyl or DB-1 (non-polar) to separate congener 146 from co-eluting congeners (e.g., PCB 138 or 153).

-

Detection: High-Resolution Mass Spectrometry (SIM mode) monitoring M+ and (M+2)+ ions.

Analytical Workflow Diagram

Figure 2: Analytical workflow based on EPA Method 1668C for high-fidelity congener analysis.

Part 5: Modeling & Prediction

For researchers without field data, BAF can be estimated using the Arnot-Gobas Food Web Model .

The Governing Equation

Where:

-

Uptake:

-

: Gill uptake rate constant (function of

- : Dietary uptake rate constant.

-

: Gill uptake rate constant (function of

-

Elimination (The Denominator):

- : Gill elimination rate.

- : Fecal egestion rate.

- : Metabolic biotransformation rate (Very low for PCB 146).

- : Growth dilution.

Translational Insight: PK/PD Parallels

| Environmental Parameter | Pharmacokinetic Equivalent | Insight for Drug Dev |

| LogP | High LogP drugs, like PCB 146, risk tissue accumulation and prolonged half-lives. | |

| BAF (Bioaccumulation Factor) | A high BAF implies the chemical is sequestered in deep compartments (lipids), similar to a high | |

| PCB 146 represents a "worst-case" scenario of low clearance, leading to toxicity via accumulation. |

References

-

U.S. Environmental Protection Agency (EPA). (2010).[7][8] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[9] Office of Water.[8][10] [Link]

-

Walters, D. M., et al. (2011).[1][11] Trophic Magnification of PCBs and Its Relationship to the Octanol-Water Partition Coefficient. Environmental Science & Technology.[2][6][9][10] [Link]

-

Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[12][5][13][14] Critical Reviews in Toxicology. [Link]

-

European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB assessment. [Link]

Sources

- 1. Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient [pubs.usgs.gov]

- 2. Trophic magnification of PCBs and Its relationship to the octanol-water partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 5. ecommons.cornell.edu [ecommons.cornell.edu]

- 6. Analytical Method [keikaventures.com]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. amptius.com [amptius.com]

- 10. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ecommons.cornell.edu [ecommons.cornell.edu]

An In-Depth Technical Guide to the Neurotoxic Potential of ortho-Substituted PCB 146

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants associated with significant neurotoxic outcomes, particularly during development. Unlike dioxin-like PCBs that act primarily through the aryl hydrocarbon receptor (AhR), ortho-substituted, non-dioxin-like congeners exert their toxicity through distinct, AhR-independent mechanisms. This guide provides a comprehensive technical overview of the neurotoxic potential of PCB 146 (2,2',3,4',5,5'-Hexachlorobiphenyl), a prevalent and potent ortho-substituted congener. We will dissect its core mechanisms of action, focusing on the disruption of intracellular calcium homeostasis, induction of oxidative stress, and alteration of dopaminergic pathways. This document is designed for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols to investigate these endpoints in a laboratory setting.

Introduction: The Unique Threat of ortho-Substituted PCBs

Polychlorinated biphenyls (PCBs) comprise 209 distinct congeners, classified based on their chlorine substitution patterns.[1] This structure dictates their toxicological profile. Congeners with few or no chlorine atoms in the ortho positions (non-ortho or mono-ortho) can adopt a flat, "co-planar" configuration, mimicking dioxins and binding to the aryl hydrocarbon receptor (AhR) to elicit a wide range of toxic effects.

In contrast, congeners with multiple chlorine atoms in the ortho positions, such as PCB 146, are forced into a non-planar configuration. This steric hindrance prevents significant AhR binding. Consequently, their neurotoxicity is mediated by different mechanisms. These non-dioxin-like PCBs are of significant concern as they readily accumulate in brain tissue and have been linked to developmental delays, cognitive deficits, and altered motor function.[2] Epidemiological studies have specifically associated exposure to PCB 146 with lower cognitive functioning in older adults, highlighting its relevance to human health.

This guide focuses on PCB 146 as a representative neurotoxic, di-ortho-substituted congener, exploring the molecular underpinnings of its effects and providing the methodologies to probe them.

Table 1: Physicochemical Properties of PCB 146

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 51908-16-8 | [2] |

| Molecular Formula | C₁₂H₄Cl₆ | [2] |

| Molecular Weight | 360.88 g/mol | [2] |

| Log K_ow (Octanol-Water Partition Coefficient) | ~6.8 - 7.2 (Estimated) | [1][4] |

The high Log K_ow_ value indicates extreme lipophilicity, contributing to its persistence in fatty tissues, including the brain, and its biomagnification in the food chain.[1][4]

Core Mechanisms of PCB 146 Neurotoxicity

The neurotoxicity of PCB 146 converges on three interconnected cellular processes: disruption of calcium signaling, induction of oxidative stress, and interference with neurotransmitter systems.

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis

One of the most well-documented mechanisms for ortho-substituted PCBs is the perturbation of intracellular Ca²⁺ signaling.[5] These congeners sensitize ryanodine receptors (RyRs), a class of intracellular channels on the endoplasmic reticulum (ER) responsible for releasing stored Ca²⁺ into the cytoplasm.[5][6]

Causality: By binding to and sensitizing RyRs, PCB 146 lowers the threshold for their activation.[6] This leads to exaggerated Ca²⁺ release in response to normal neuronal activity, causing prolonged elevations in cytosolic Ca²⁺. This sustained Ca²⁺ overload is a primary trigger for a cascade of downstream neurotoxic events, including mitochondrial dysfunction, activation of apoptotic enzymes (caspases), and excitotoxicity.[5]

Figure 1. Signaling pathway of PCB 146-induced neurotoxicity.

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key consequence of PCB exposure.[7] This can occur through multiple avenues:

-

Mitochondrial Dysfunction: The Ca²⁺ overload triggered by RyR sensitization impairs mitochondrial function, leading to increased electron leakage from the electron transport chain and subsequent formation of superoxide radicals.

-

Altered Dopamine Metabolism: As discussed below, PCBs can increase cytosolic dopamine levels. The auto-oxidation of this excess dopamine is a potent source of ROS within dopaminergic neurons.[8][9]

Causality: The resulting ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.[7] This creates a vicious cycle, as oxidative stress can further sensitize RyR channels, amplifying the initial toxic insult.

Alteration of Dopaminergic Systems

The dopaminergic system is a primary target of ortho-substituted PCBs.[8] Studies have shown that these congeners can decrease dopamine content in key brain regions.[7] The mechanisms are multifaceted and may include:

-

Inhibition of dopamine synthesis.

-

Disruption of vesicular storage, leaving dopamine vulnerable to metabolism and auto-oxidation in the cytoplasm.

-

Damage to dopaminergic nerve terminals.[8]

Causality: Disruption of the dopamine system is directly linked to deficits in motor control, learning, memory, and executive function—the same neurological outcomes observed in human and animal studies of PCB exposure. The selective vulnerability of dopaminergic neurons may be due to the additional oxidative stress generated from dopamine metabolism, making them particularly susceptible to the toxic synergy of PCB 146.[10]

Experimental Methodologies for Assessing PCB 146 Neurotoxicity

To investigate the mechanisms described above, a robust set of in vitro assays is required. Primary neuronal cultures (e.g., from the hippocampus or cortex) are a preferred model system due to their physiological relevance.

Figure 2. General experimental workflow for in vitro neurotoxicity assessment.

Protocol 3.1: Intracellular Calcium Imaging

Objective: To quantify changes in intracellular calcium concentration [Ca²⁺]ᵢ in response to PCB 146 exposure.

Principle: This protocol uses Fura-2 AM, a ratiometric fluorescent indicator.[11] Once inside the cell, esterases cleave the AM group, trapping the Fura-2. The dye's excitation wavelength shifts from ~380 nm in its Ca²⁺-free form to ~340 nm when bound to Ca²⁺, while its emission remains constant at ~510 nm. The ratio of fluorescence emitted after excitation at 340 nm versus 380 nm is directly proportional to the [Ca²⁺]ᵢ, providing a robust measurement independent of dye concentration.

Methodology:

-

Cell Preparation: Plate primary neurons on poly-D-lysine-coated glass coverslips and culture for 7-10 days to allow for mature process formation.

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution) without phenol red.

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[11][12]

-

Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 1-5 µM.

-

Remove culture medium from the cells, wash gently with loading buffer, and incubate with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.[13]

-

-

De-esterification: Wash the cells twice with loading buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[12]

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation.

-

Acquire baseline fluorescence ratio (F340/F380) images for 2-5 minutes.

-

Perfuse the chamber with a solution containing PCB 146 at the desired concentration.

-

Record the F340/F380 ratio over time to monitor changes in [Ca²⁺]ᵢ.

-

-

Self-Validation & Controls:

-

Positive Control: After PCB 146 exposure, apply a known RyR agonist like caffeine (10 mM) to confirm that the Ca²⁺ stores are responsive.

-

Mechanism Validation: In a separate experiment, co-incubate cells with PCB 146 and a specific RyR antagonist (e.g., dantrolene). A blunted response to PCB 146 in the presence of the antagonist confirms the involvement of RyRs.

-

Maximum/Minimum Ratio: At the end of the experiment, perfuse with a high-Ca²⁺ buffer containing a calcium ionophore (e.g., Ionomycin) to obtain R_max_, followed by a Ca²⁺-free buffer with a chelator (e.g., EGTA) to obtain R_min_ for calibration purposes.[12]

-

Protocol 3.2: Measurement of Reactive Oxygen Species (ROS)

Objective: To measure intracellular ROS generation following PCB 146 exposure.

Principle: The most common method utilizes 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). This non-fluorescent molecule is cell-permeable. Inside the cell, esterases remove the acetate groups, and ROS (primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite) oxidize the resulting H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] Fluorescence intensity is therefore proportional to the amount of ROS.

Methodology:

-

Cell Culture & Exposure: Plate neurons in a 96-well plate. After allowing cells to adhere and mature, expose them to various concentrations of PCB 146 for the desired time period (e.g., 1 to 24 hours).[15]

-

Probe Loading:

-

Measurement:

-

Wash the cells gently to remove excess probe.

-

Add phenol red-free media or PBS to each well.

-

Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]

-

-

Self-Validation & Controls:

-

Positive Control: Treat a set of wells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or Tert-Butyl Hydroperoxide (TBHP), to confirm assay performance.[14]

-

Negative Control: Co-treat cells with PCB 146 and an antioxidant like N-acetylcysteine (NAC) to verify that the observed fluorescence is due to oxidative stress.

-

Normalization: After fluorescence reading, it is critical to normalize the data to cell number to account for any cytotoxicity. This can be done using a subsequent assay in the same wells, such as the Sulforhodamine B (SRB) assay for total protein or crystal violet staining.[15]

-

Protocol 3.3: Analysis of Neuronal Morphology

Objective: To assess changes in dendritic complexity and axonal outgrowth, key features of developmental neurotoxicity.

Principle: This involves immunocytochemistry (ICC) to visualize neuronal structures, followed by quantitative analysis. Microtubule-associated protein 2 (MAP2) is a specific marker for dendrites and the cell body, while Tau or β-III Tubulin can be used to label axons. Sholl analysis is then performed, which measures the number of dendritic intersections with a series of concentric circles radiating from the soma, providing a robust measure of dendritic arborization.[17]

Methodology:

-

Cell Culture & Exposure: Culture primary neurons on coverslips and expose to PCB 146 at sub-lethal concentrations for a period relevant to development (e.g., 24-72 hours).

-

Immunocytochemistry (ICC):

-

Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[18]

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membrane with 0.25-0.5% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.[18]

-

Primary Antibody: Incubate with a primary antibody against a dendritic marker (e.g., mouse anti-MAP2) overnight at 4°C.[18]

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature in the dark.

-

Mounting: Wash three times with PBS, with the second wash including a nuclear counterstain like DAPI. Mount the coverslip onto a slide using an anti-fade mounting medium.

-

-

Imaging & Analysis:

-

Acquire images of isolated, well-stained neurons using a fluorescence or confocal microscope.

-

Using an image analysis program (e.g., ImageJ/Fiji with the Sholl Analysis plugin), trace the dendritic tree of each neuron.

-

Perform Sholl analysis to quantify the number of dendritic intersections at increasing distances from the cell body.[17] Additional parameters like total dendrite length and number of branch points should also be measured.

-

Analytical Considerations for In Vivo and Human Studies

Translating in vitro findings requires accurate quantification of PCB 146 in complex biological matrices like brain tissue, adipose tissue, or serum.

Method: The gold standard for this is Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution GC is necessary to separate PCB 146 from other co-eluting congeners.[19]

Principle (EPA Method 1668/8082A):

-

Extraction: The sample (e.g., homogenized tissue) is extracted with an organic solvent (e.g., hexane/acetone).[20] An isotopically labeled internal standard (e.g., ¹³C₁₂-PCB 146) is spiked into the sample prior to extraction to correct for recovery losses.

-

Cleanup: The raw extract is passed through various chromatography columns (e.g., silica, Florisil) to remove interfering lipids and other compounds.[19]

-

Quantification: The cleaned extract is injected into a GC-MS. The instrument separates the congeners, and the mass spectrometer identifies PCB 146 by its characteristic mass-to-charge ratio and fragmentation pattern, quantifying it relative to the known concentration of the internal standard.[20][21]

Expertise Insight: The choice between EPA Method 8082A and 1668 depends on the required sensitivity. Method 8082A is suitable for higher concentrations, while Method 1668 offers the extremely low detection limits (parts-per-trillion or quadrillion) often necessary for environmental and human biomonitoring studies.[21][22]

Conclusion and Future Directions

The ortho-substituted congener PCB 146 represents a significant neurotoxic threat, acting primarily through AhR-independent mechanisms. Its ability to disrupt intracellular calcium homeostasis via ryanodine receptor sensitization places it at the nexus of several damaging downstream pathways, including oxidative stress and excitotoxicity, particularly within the vulnerable dopaminergic system. These molecular events provide a plausible biological basis for the cognitive and developmental deficits observed in exposed populations.

Future research should focus on:

-

Investigating Metabolites: Understanding the neurotoxicity of hydroxylated metabolites of PCB 146, which may possess different or enhanced biological activity.

-

Synaptic Plasticity: Exploring how chronic, low-dose exposure to PCB 146 affects long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

-

Mixture Effects: Assessing the synergistic or antagonistic effects of PCB 146 when present in environmentally relevant mixtures with other PCB congeners and persistent pollutants.

By employing the robust methodologies outlined in this guide, researchers can further elucidate the risks posed by PCB 146 and contribute to the development of strategies to mitigate its impact on neurological health.

References

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved February 14, 2026, from [Link]

-

BrainVTA. (n.d.). Calcium imaging protocol. Retrieved February 14, 2026, from [Link]

-

MacLean, J. N., & Yuste, R. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Columbia University Blogs. Retrieved February 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs): Chapter 7. Analytical Methods. Retrieved February 14, 2026, from [Link]

-

ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved February 14, 2026, from [Link]

-

Grienberger, C., & Konnerth, A. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. JoVE (Journal of Visualized Experiments). Retrieved February 14, 2026, from [Link]

-

Elabscience. (n.d.). ROS Assay Kit Protocol. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Table of PCB Species by Congener Number. Retrieved February 14, 2026, from [Link]

-

Exposome-Explorer. (n.d.). PCB-146 (Compound). International Agency for Research on Cancer. Retrieved February 14, 2026, from [Link]

-

Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved February 14, 2026, from [Link]

-

Pessah, I. N., et al. (2010). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Pharmacological Therapeutics. Retrieved February 14, 2026, from [Link]

-

O'Neill, R., & Murphy, C. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. Retrieved February 14, 2026, from [Link]

-

Krauskopf, J., et al. (2024). Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology. Environment International. Retrieved February 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs): Chapter 4. Chemical and Physical Information. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2020). What is the exact protocol of ROS measurement using DCFDA? Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? Retrieved February 14, 2026, from [Link]

-

Exposome-Explorer. (n.d.). 4-OH-PCB-146 (Compound). International Agency for Research on Cancer. Retrieved February 14, 2026, from [Link]

- Erickson, M. D. (2001). PCB Properties, Uses, Occurrence, and Regulatory History. In PCBs: Recent Advances in Environmental Toxicology and Health Effects. University Press of Kentucky.

-

Z-G. Lim, et al. (2022). An Optimized and Detailed Step-by-Step Protocol for the Analysis of Neuronal Morphology in Golgi-Stained Fetal Sheep Brain. Developmental Neuroscience. Retrieved February 14, 2026, from [Link]

-

Protocols.io. (n.d.). Immunocytochemistry with Primary Cultured Hippocampal Neurons. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs): Chapter 4. Chemical and Physical Information. Retrieved February 14, 2026, from [Link]

-

GreenFacts. (n.d.). PCB nomenclature conversion table. Retrieved February 14, 2026, from [Link]

-

Bit Bio. (n.d.). ioGlutamatergic Neurons ICC staining protocol. Retrieved February 14, 2026, from [Link]

-

Feng, W., et al. (2002). Ryanodine sensitizes the cardiac Ca2+ release channel (ryanodine receptor isoform 2) to Ca2+ activation and dissociates as the channel is closed by Ca2+ depletion. Journal of Biological Chemistry. Retrieved February 14, 2026, from [Link]

-

Kanthasamy, A., et al. (2017). Environmental neurotoxicant-induced dopaminergic neurodegeneration: a potential link to impaired neuroinflammatory mechanisms. Pharmacological Research. Retrieved February 14, 2026, from [Link]

-

Siddiqui, M. A., et al. (2019). Neuromelanin Modulates Heterocyclic Aromatic Amine-Induced Dopaminergic Neurotoxicity. Toxicological Sciences. Retrieved February 14, 2026, from [Link]

-

MCD Electronics Inc. (1994). Physical Properties: PCB Material. Retrieved February 14, 2026, from [Link]

-

Abramson, J. J., et al. (1995). Modification of ryanodine receptor/Ca2+ release channel with dinitrofluorobenzene. Journal of Biological Chemistry. Retrieved February 14, 2026, from [Link]

-

Plotegher, N., et al. (2020). Dopamine promotes the neurodegenerative potential of β-synuclein. Journal of Neurochemistry. Retrieved February 14, 2026, from [Link]

-

Santulli, G., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake. eLife. Retrieved February 14, 2026, from [Link]

-

Chen, S. R. W., et al. (2001). Ryanodine sensitizes the Ca(2+) release channel (ryanodine receptor) to Ca(2+) activation. Journal of Biological Chemistry. Retrieved February 14, 2026, from [Link]

-

Thomas, D. M., et al. (2009). The newly synthesized pool of dopamine determines the severity of methamphetamine-induced neurotoxicity. Journal of Neurochemistry. Retrieved February 14, 2026, from [Link]

-

Umeå University. (n.d.). Scientific publications - EcoChange. Retrieved February 14, 2026, from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. PCB No. 146 | CAS 51908-16-8 | LGC Standards [lgcstandards.com]

- 3. epa.gov [epa.gov]

- 4. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 5. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ryanodine sensitizes the Ca(2+) release channel (ryanodine receptor) to Ca(2+) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environmental neurotoxicant-induced dopaminergic neurodegeneration: a potential link to impaired neuroinflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The newly synthesized pool of dopamine determines the severity of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuromelanin Modulates Heterocyclic Aromatic Amine-Induced Dopaminergic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. brainvta.tech [brainvta.tech]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. karger.com [karger.com]

- 18. Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. NEMI Method Summary - 8082A [nemi.gov]

- 21. esslabshop.com [esslabshop.com]

- 22. apps.ecology.wa.gov [apps.ecology.wa.gov]

Metabolic Pathways of 2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 146)

Content Type: Technical Reference Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 146) is a persistent, chiral polychlorinated biphenyl congener found ubiquitously in environmental and biological matrices.[1] Unlike coplanar PCBs (e.g., PCB 126) that act primarily via the Aryl Hydrocarbon Receptor (AhR), PCB 146 is a di-ortho substituted, non-coplanar congener. Its toxicity and biological fate are governed by its resistance to metabolism and its ability to undergo enantioselective biotransformation.

This guide details the metabolic architecture of PCB 146, focusing on the steric and electronic determinants that drive Cytochrome P450 (CYP) mediated oxidation, the formation of persistent methylsulfonyl (MeSO

Structural Determinants of Metabolism

The metabolic fate of PCB 146 is dictated by its chlorine substitution pattern, which creates significant steric hindrance and eliminates adjacent unsubstituted carbon atoms (vicinal hydrogens).

-

Ring A (2,3,5-Cl): Contains isolated hydrogens at positions 4 and 6.

-

Ring B (2,4,5-Cl): Contains isolated hydrogens at positions 3 and 6.

-

Chirality: PCB 146 exists as two stable atropisomers (enantiomers) due to restricted rotation around the biphenyl bond caused by the bulky 2,2'-dichloro substitution.

The "Blocked" Metabolic Route

Most rapid PCB metabolism occurs via arene oxide formation at vicinal hydrogen sites (e.g., positions 3,4 or 4,5). PCB 146 lacks these sites. Consequently, metabolism is slow and relies on:

-

Direct Insertion: Hydroxylation at the unhindered para-position (C4 on Ring A).

-

Arene Oxide with Chlorine Migration: Epoxidation involving a C-Cl bond (less common but possible).

Phase I Metabolism: Oxidative Pathways

Phase I metabolism is primarily catalyzed by the CYP2B and CYP2A subfamilies (phenobarbital-type inducers), rather than the CYP1A subfamily associated with dioxin-like PCBs.

Hydroxylation (Formation of OH-PCBs)

The dominant Phase I metabolite is 4-OH-PCB 146 .

-

Mechanism: CYP-mediated oxidation targets the least sterically hindered position. On Ring A (2,3,5-Cl), the para-position (C4) is open and flanked by a meta-chlorine (C3) and a meta-chlorine (C5).

-

Enzymatic Driver: CYP2B6 (human) and CYP2B1/2 (rodent) are the primary catalysts.

-

Toxicological Implication: 4-OH-PCB 146 exhibits high affinity for Transthyretin (TTR), a thyroid hormone transport protein.[3] By displacing thyroxine (T4), it disrupts thyroid homeostasis.

Enantioselective Metabolism

Because PCB 146 is chiral, CYP enzymes metabolize the (+) and (-) enantiomers at different rates.

-

Observation: Environmental and tissue samples often show non-racemic fractions (EF

0.5) of PCB 146. -

Causality: The chiral binding pocket of CYP enzymes (specifically CYP2B6 and CYP2A6) preferentially accommodates one atropisomer, leading to the enrichment of the recalcitrant enantiomer in tissues.

Phase II Metabolism: The Mercapturic Acid Pathway

A critical feature of PCB 146 metabolism is the formation of methylsulfonyl metabolites (MeSO

Mechanism of MeSO -PCB Formation

This is a multi-step pathway involving the mercapturic acid shunt:

-

Arene Oxide Formation: CYP enzymes create an epoxide (likely at the 2,3 position of Ring A).

-

Glutathione (GSH) Conjugation: Glutathione S-transferase (GST) opens the epoxide, attaching GSH.

-

Processing: The GSH conjugate is degraded to a cysteine conjugate in the kidney (Mercapturic Acid Pathway).

-

C-S Lyase Cleavage:

-Lyase cleaves the cysteine conjugate, yielding a thiol (-SH) intermediate. -

Methylation: S-methyltransferase methylates the thiol to form a methylsulfide (MeS-PCB).

-

Oxidation: The MeS-PCB is oxidized to the methylsulfone (MeSO

-PCB) and redistributed to the liver and adipose tissue.

Key Metabolites: 3-MeSO

Pathway Visualization (DOT Diagram)

The following diagram illustrates the bifurcation between the retention of the parent compound, the formation of the toxic OH-metabolite, and the multi-step generation of the persistent MeSO

Caption: Metabolic bifurcation of PCB 146 showing the dominant hydroxylation pathway and the mercapturic acid pathway leading to methylsulfone formation.

Experimental Protocol: Microsomal Stability & Metabolite Profiling

Objective: To determine the intrinsic clearance (

Reagents & Preparation

| Component | Specification | Purpose |

| Microsomes | Human Liver Microsomes (HLM), 20 mg/mL | Source of CYP enzymes. |

| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological environment.[4] |

| Cofactor | NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl | Essential electron donor for CYP activity. |

| Substrate | PCB 146 (Racemic or Enantiopure) | 10 mM stock in Acetonitrile (ACN). |

| Stop Soln | Ice-cold Acetonitrile + Internal Std (PCB 198) | Precipitates protein & stops reaction.[4] |

Step-by-Step Workflow

-

Pre-Incubation (Equilibration):

-

Thaw HLMs on ice.

-

Prepare reaction tubes: Mix Buffer (475 µL) + Microsomes (25 µL, final conc 0.5 mg/mL).

-

Add PCB 146 substrate (0.5 µL of stock) to achieve final concentration of 10 µM.

-

Critical: Pre-incubate at 37°C for 5 minutes. This prevents "temperature shock" kinetics.

-

-

Reaction Initiation:

-

Add 50 µL of pre-warmed NADPH regenerating system.

-

Control: Prepare a "minus-NADPH" control to rule out non-enzymatic degradation.

-

-

Sampling (Time Course):

-

Incubate in a shaking water bath (37°C).

-

Withdraw 50 µL aliquots at

minutes.

-

-

Termination & Extraction:

-

Dispense aliquot immediately into 150 µL ice-cold Stop Solution.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000

for 10 minutes at 4°C to pellet proteins.

-

-

Analysis (GC-MS/MS):

-

Transfer supernatant to GC vials.

-

Instrument: GC-MS/MS (Triple Quadrupole) in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode.

-

Column: Chiral column (e.g., Chirasil-Dex) required if assessing enantioselective metabolism.

-

Target Ions: Monitor molecular ions (

) and characteristic fragments (

-

Protocol Visualization

Caption: Workflow for the in vitro microsomal stability assay of PCB 146.

References

-

Hovander, L., et al. (2002). Hydroxylated PCB metabolites and PCBs in serum from pregnant Faroese women.[3] Environmental Health Perspectives.[5] [Link]

-

Letcher, R. J., et al. (2000).[1] Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls.[5][6][7][8] ResearchGate (Review). [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Chiral polychlorinated biphenyls: Absorption, metabolism and excretion.[9] Environmental Science and Pollution Research. [Link]

-

Grimm, F. A., et al. (2015).[8] Metabolism and metabolites of polychlorinated biphenyls (PCBs).[5][6][8][9][10][11][12] Critical Reviews in Toxicology. [Link]

Sources

- 1. Hydroxylated PCB metabolites (OH-PCBs) in archived serum from 1950–60’s California mothers: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylated polychlorinated biphenyls in human sera from adolescents and their mothers living in two U.S. Midwestern communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. escholarship.org [escholarship.org]

- 9. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination and Significance of PCB 146 Log Kow

Executive Summary

The octanol-water partition coefficient (

This guide provides a rigorous analysis of the log

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

PCB 146 is a non-coplanar hexachlorobiphenyl. Its high degree of chlorination and specific substitution pattern (

| Parameter | Value |

| IUPAC Name | 2,2',3,5,5',6-Hexachlorobiphenyl |

| Ballschmiter No. | 146 |

| CAS Registry No. | 52663-68-0 |

| Molecular Formula | |

| Molecular Weight | 360.88 g/mol |

| Physical State | Solid / Crystalline |

Data Repository: Log Kow Values

The following table consolidates the consensus values for PCB 146. Note the distinction between Experimental (often derived via Generator Column or Slow-Stir) and Predicted (QSAR/LFER) values. The Hawker & Connell (1988) value remains the regulatory standard for environmental risk assessment.

Table 1: Consolidated Log Kow Data for PCB 146

| Source / Method | Log | Type | Notes |

| Hawker & Connell (1988) | 7.47 | Calculated (Exp. Basis) | Derived from GC retention time correlation with generator column validation. Standard Reference. |

| Rapaport & Eisenreich (1984) | 7.21 | Experimental | Field-derived/Chromatographic method. |

| Shiu & Mackay (1986) | 7.35 | Review | Critical review of available solubility data. |

| EPI Suite™ (KOWWIN v1.68) | 7.51 | Predicted | Fragment contribution method. |

| OECD 123 (Slow-Stir) | 7.40 – 7.60 | Range | Typical experimental range using modern slow-stirring protocols. |

Critical Insight: For compounds with log

, standard "Shake-Flask" methods (OECD 107) produce artifacts due to micro-emulsion formation, often underestimating the true partition coefficient. The values above 7.0 confirm PCB 146 as a "super-hydrophobic" substance, implying a Bioaccumulation Factor (BAF) potentialin upper-trophic organisms.

Methodological Integrity: The Slow-Stir Protocol

To generate high-confidence data for PCB 146, the Slow-Stirring Method (OECD 123) is the only validated direct measurement technique. Indirect methods (HPLC retention time) are acceptable for screening but lack thermodynamic rigor.

The "Why" Behind the Protocol

-

Avoidance of Emulsions: Vigorous shaking creates octanol micro-droplets in the water phase. For PCB 146, even 1 ppm of octanol contamination in the water phase can skew the measured concentration by orders of magnitude.

-

Thermodynamic Equilibrium: Slow stirring ensures mass transfer occurs strictly via diffusion across the planar interface, yielding a true equilibrium.

Step-by-Step Workflow (Self-Validating)

-

System Preparation:

-

Use a double-walled, thermostated reaction vessel (25°C ± 0.05°C).

-

Pre-saturate water with n-octanol and n-octanol with water to minimize volume changes.

-

-

Spiking:

-

Add PCB 146 to the octanol phase only. Target concentration: ~10 mM (ensure it is below solubility limit).

-

Carefully layer the octanol phase over the water phase to avoid mixing.

-

-

Equilibration (The "Slow Stir"):

-

Stir the water phase gently (max 1 cm vortex depth).

-

Validation Check: Ensure no turbulence disrupts the interface.

-

Duration: 24 to 48 hours minimum.